2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone
Overview
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.21138974 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study by Romero et al. (1994) explored the synthesis and evaluation of analogues of U-80493E, which included bis(heteroaryl)piperazines (BHAPs) like 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone. These compounds showed significantly potent inhibition of HIV-1 reverse transcriptase, making them a focus for potential HIV-1 treatment research (Romero et al., 1994).
Synthesis and Radiopharmaceutical Applications
Haynes and Swigor (1994) described the synthesis of a related compound, which was used in radiopharmaceutical studies. These findings highlight the potential use of such compounds in medical imaging and diagnostic procedures (Haynes & Swigor, 1994).
Chemical Synthesis and Enamine Applications
Research by Dean, Varma, and Varma (1983) focused on the synthesis of enamines using derivatives similar to this compound. This study contributes to our understanding of the chemical properties and reactions of such compounds, which are crucial in organic synthesis (Dean, Varma, & Varma, 1983).
Renewable Building Blocks in Material Science
Trejo-Machin et al. (2017) explored the use of phloretic acid, a related phenolic compound, as a renewable building block for enhancing reactivity in material science. This research underscores the potential applications of similar compounds in developing sustainable materials (Trejo-Machin et al., 2017).
Synthesis of Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. This research indicates the therapeutic potential of compounds structurally related to this compound in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Topical Drug Delivery Research
Rautio et al. (2000) conducted research on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs for topical drug delivery, demonstrating the relevance of such compounds in enhancing the efficacy and delivery of pharmaceuticals (Rautio et al., 2000).
Antiproliferative Activity in Cancer Research
Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole, exhibiting significant antiproliferative activity against various cancer cell lines. This study underscores the potential of such compounds in cancer treatment research (Nowicka et al., 2015).
Alpha-1-Adrenoceptor Antagonists in Cardiovascular Research
Betti et al. (2002) explored the design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives as alpha-1-adrenoceptor antagonists. Their findings are relevant in the context of cardiovascular disease research (Betti et al., 2002).
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-34-22-10-5-3-8-19(22)23(30-13-15-31(16-14-30)26-27-11-6-12-28-26)25(33)24(32)20-17-29-21-9-4-2-7-18(20)21/h2-12,17,23,25,29,33H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYALGUKDVRVENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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